molecular formula C15H16N4O B2944043 (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 325479-81-0

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2944043
CAS No.: 325479-81-0
M. Wt: 268.32
InChI Key: SSNJAPCBPYMTFT-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Pyrimidine Systems

  • The compound has been utilized in the synthesis of linearly and angularly fused dihydroimidazo-[1,2-a]pyrido[3,2-d]pyrimidines. This involves its conversion under specific conditions such as heating in polyphosphoric acid or reactions with molecular iodine and chlorosulfanylarenes. Such derivatives are important for exploring the chemical space of pyrimidine compounds for various applications in organic chemistry and potentially in pharmaceutical research (Dyachenko et al., 2018).

Intramolecular Electrophilic Cyclization

  • This compound has been involved in studies focusing on intramolecular cyclization to yield imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones and other angularly fused derivatives. These reactions underscore the compound's utility in generating complex heterocyclic systems that are of interest in developing new materials and potentially biologically active molecules (Vas’kevich et al., 2015).

Heterocyclic System Synthesis

  • It serves as a reagent for the preparation of a range of heterocyclic systems, including substituted fused pyrimidinones. These compounds are pivotal for the development of novel chemical entities that could have applications in various fields, including drug discovery and development (Toplak et al., 1999).

Catalytic and Chemical Transformations

  • Research involving this compound and its derivatives also delves into catalytic and chemical transformations, exploring its behavior under different reaction conditions to synthesize novel heterocyclic compounds. These studies contribute to a deeper understanding of the compound's chemical properties and potential applications in synthetic chemistry (Ishikawa et al., 1992).

Antioxidant Properties and Enzyme Inhibition

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the target compound, have been investigated for their aldose reductase inhibitory activity and antioxidant properties. These studies are indicative of the potential therapeutic applications of such derivatives in treating conditions associated with oxidative stress and enzyme regulation (La Motta et al., 2007).

Properties

IUPAC Name

2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h3-7,10-11,17H,1-2,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNJAPCBPYMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.